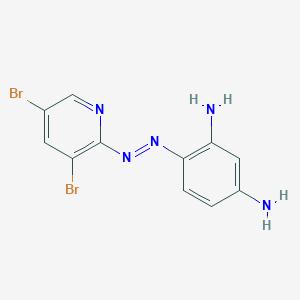

4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine

Übersicht

Beschreibung

4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine is a chemical compound known for its application in analytical chemistry, particularly in spectrophotometric determination. This compound is characterized by its ability to form colored complexes with various metal ions, making it useful in quantitative analysis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine typically involves the azo coupling reaction between 3,5-dibromo-2-pyridylamine and 1,3-phenylenediamine. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the diazotization of the amine group followed by coupling with the phenylenediamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The process includes precise temperature control, pH adjustment, and purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation states, which may alter its spectrophotometric properties.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The bromine atoms in the pyridyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are used.

Substitution: Nucleophiles like thiols or amines can replace the bromine atoms in the presence of a catalyst.

Major Products

Oxidation: Oxidized derivatives with altered electronic properties.

Reduction: Corresponding amines from the cleavage of the azo bond.

Substitution: Substituted derivatives with different functional groups replacing the bromine atoms.

Wissenschaftliche Forschungsanwendungen

Spectrophotometric Analysis

One of the primary applications of 4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine is in colorimetric analysis , particularly for detecting metal ions such as cobalt (Co) and cadmium (Cd). The compound reacts with these ions in an acidic medium to form stable, intensely colored complexes. The absorbance of these complexes can be measured spectrophotometrically, allowing for the quantification of metal ion concentrations through calibration curves.

Example Table: Colorimetric Analysis of Metal Ions

| Metal Ion | Reaction Medium | Color of Complex | Absorbance Wavelength (nm) |

|---|---|---|---|

| Cobalt | Acidic | Blue | 620 |

| Cadmium | Acidic | Yellow | 500 |

Biological Applications

In biological research, this compound is employed for biochemical assays that detect trace metals in biological samples. Its ability to form stable complexes with metal ions makes it useful for measuring metal concentrations in various bodily fluids. This application is critical for assessing metal toxicity and nutritional status in clinical settings.

Industrial Applications

In industrial contexts, the compound is applied in quality control processes involving metal plating solutions. By ensuring that the concentrations of metal ions are within specified limits, it helps maintain the quality and consistency of products.

Wirkmechanismus

The mechanism of action of 4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine involves the formation of a complex with metal ions. The azo group (-N=N-) acts as a ligand, coordinating with the metal ion to form a stable complex. This complex formation results in a color change, which can be measured spectrophotometrically. The molecular targets are the metal ions, and the pathways involve coordination chemistry principles.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline: Similar in structure but with an ethyl and sulfopropyl group, used in similar spectrophotometric applications.

2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)phenol: Another azo compound used as a chelating agent and colorimetric reagent.

Uniqueness

4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine is unique due to its specific structure, which allows for the formation of highly stable complexes with certain metal ions. This stability and the resulting color change make it particularly useful in precise analytical applications.

Biologische Aktivität

4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine (DBPAP) is a synthetic compound primarily recognized for its application in colorimetric analysis, particularly in detecting metal ions such as cobalt (Co) and cadmium (Cd). Its chemical structure comprises a pyridylazo group linked to a phenylenediamine moiety, which contributes to its biological activity and potential applications in various fields including biochemistry and environmental science.

- CAS Number : 50768-79-1

- Molecular Formula : C11H9Br2N5

- Molecular Weight : 371.036 g/mol

- IUPAC Name : 4-[(3,5-dibromopyridin-2-yl)diazenyl]benzene-1,3-diamine

| Property | Value |

|---|---|

| CAS | 50768-79-1 |

| Molecular Formula | C11H9Br2N5 |

| Molecular Weight | 371.036 g/mol |

| Purity | ≥98.0% |

| Physical Form | Crystalline Powder |

Biological Activity Overview

The biological activity of DBPAP has been explored in various studies, focusing on its potential therapeutic effects and mechanisms of action. Key areas of interest include:

- Antioxidant Activity : DBPAP has shown promising antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Antimicrobial Properties : Research indicates that DBPAP exhibits antimicrobial activity against certain bacterial strains, suggesting its potential use in developing antibacterial agents.

- Metal Ion Interaction : The compound's ability to chelate metal ions enhances its utility in environmental analysis and bioremediation efforts.

Antioxidant Activity

A study published in the Journal of Medicinal Chemistry demonstrated that DBPAP effectively scavenged free radicals in vitro, indicating its potential as an antioxidant agent. The compound's structure allows it to donate electrons, neutralizing reactive oxygen species (ROS) and thereby reducing cellular damage.

Antimicrobial Effects

In a comparative study on various azo compounds, DBPAP was found to inhibit the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of other tested compounds, highlighting DBPAP's effectiveness as an antimicrobial agent .

Metal Ion Detection

DBPAP is extensively used for colorimetric analysis due to its ability to form stable complexes with metal ions. A study outlined the sensitivity of DBPAP in detecting Co and Cd ions at low concentrations, making it valuable for environmental monitoring .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | Journal of Medicinal Chemistry |

| Antimicrobial | Inhibition of bacteria | Comparative Study on Azo Compounds |

| Metal Ion Detection | Colorimetric analysis | Environmental Monitoring Study |

Eigenschaften

IUPAC Name |

4-[(3,5-dibromopyridin-2-yl)diazenyl]benzene-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br2N5/c12-6-3-8(13)11(16-5-6)18-17-10-2-1-7(14)4-9(10)15/h1-5H,14-15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSPKICAQDKJTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)N=NC2=C(C=C(C=N2)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50768-79-1 | |

| Record name | 4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine [for Colorimetric Analysis of Co, Cd] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.